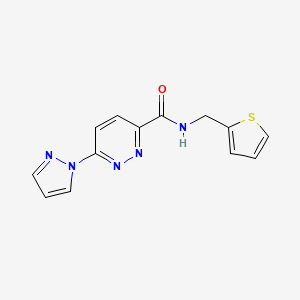

![molecular formula C19H18F6N2O2S B2860642 1-[3,5-双(三氟甲基)苯基]-3-[2-(3,4-二甲氧基苯基)乙基]硫脲 CAS No. 883041-21-2](/img/structure/B2860642.png)

1-[3,5-双(三氟甲基)苯基]-3-[2-(3,4-二甲氧基苯基)乙基]硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

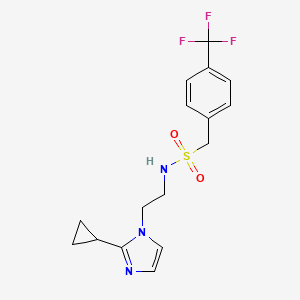

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound with the empirical formula C17H8F12N2S . It has a molecular weight of 500.30 . This compound is usually available in solid form .

Chemical Reactions Analysis

Thiourea derivatives, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, have been used as organocatalysts to activate substrates and stabilize developing negative charges in transition states . They are used extensively in promoting organic transformations .科学研究应用

氢键有机催化剂

该化合物因其在多种反应中用作氢键有机催化剂而得到认可。它被称为 Schreiner 的硫脲,并因其形成强氢键的能力而被利用,促进了各种有机转化中的底物活化 (Balmond、Galán 和 McGarrigle,2014)。3,5-双(三氟甲基)苯基基团的引入增强了其在有机催化中的有效性,使其成为有机化学应用中催化剂设计中的特权结构 (Zhang、Bao 和 Xing,2014)。

在染料敏化太阳能电池中的应用

该化合物的衍生物已被探索作为染料敏化太阳能电池 (DSSC) 凝胶聚合物电解质中的添加剂。已证明将它们掺入电解质中可以提高太阳能到电能的转换效率,突出了它们在提高可再生能源技术性能方面的潜力 (Karthika 等,2019)。

抗菌和抗 HIV 研究

某些硫脲衍生物,包括与本化合物相关的衍生物,已被合成并评估其抗菌和抗 HIV 活性。这些研究强调了此类化合物在药物化学中开发新治疗剂的潜力 (Patel、Chikhalia、Pannecouque 和 Clercq,2007)。

多组分反应合成

创新的多组分反应 (MCR) 策略已被用于合成新型硫脲催化剂,展示了这些化合物在催化剂开发中的多功能性和适应性。这种方法允许生成具有不同官能团的硫脲,从而扩大了它们在有机催化中的应用范围 (Nickisch、Gabrielsen 和 Meier,2020)。

荧光探针开发

研究还集中在基于硫脲衍生物的荧光探针的开发,用于检测各种有机化合物。这些探针表现出高灵敏度、特异性和在环境样品中检测硫脲和其他有机物的实际应用潜力 (Wang 等,2016)。

作用机制

未来方向

Thiourea derivatives, including 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, have played a very important role in the development of H-bond organocatalysts . The aim is to further expand the applications of thiourea-based catalysts . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts , indicating its potential for future research and applications.

属性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N2O2S/c1-28-15-4-3-11(7-16(15)29-2)5-6-26-17(30)27-14-9-12(18(20,21)22)8-13(10-14)19(23,24)25/h3-4,7-10H,5-6H2,1-2H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPZNWMWFIYPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

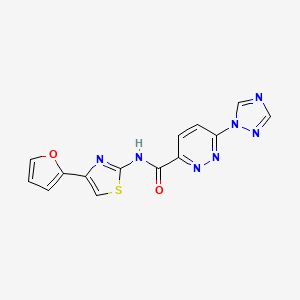

![2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860562.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

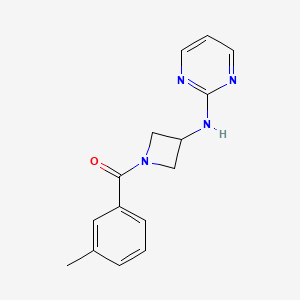

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)

methanone](/img/structure/B2860581.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)